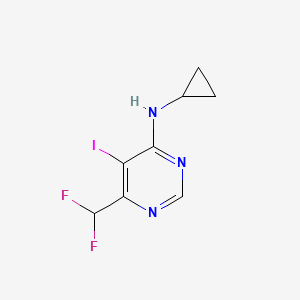

N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine

Description

N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine is a fluorinated pyrimidine derivative with a cyclopropylamine substituent at the 4-position, a difluoromethyl group at the 6-position, and an iodine atom at the 5-position. This compound is structurally tailored for fungicidal applications, as indicated by its inclusion in patent compositions targeting phytopathogens . The difluoromethyl (CF₂H) group enhances metabolic stability and bioavailability, a common strategy in fluorinated drug design , while the iodine atom may contribute to halogen bonding interactions with biological targets . The cyclopropyl group at the 4-position likely optimizes lipophilicity and steric fit within enzyme binding pockets .

Properties

Molecular Formula |

C8H8F2IN3 |

|---|---|

Molecular Weight |

311.07 g/mol |

IUPAC Name |

N-cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine |

InChI |

InChI=1S/C8H8F2IN3/c9-7(10)6-5(11)8(13-3-12-6)14-4-1-2-4/h3-4,7H,1-2H2,(H,12,13,14) |

InChI Key |

RHDKVKKUCWCNDX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1NC2=NC=NC(=C2I)C(F)F |

Origin of Product |

United States |

Preparation Methods

Iodination of Pyrimidine Precursors

| Precursor | Halogenating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 2,4-Dichloropyrimidine | ICl | Dichloroethane | 80 | 78 |

| 2,4-Dichloropyrimidine | N-Iodosuccinimide | Acetonitrile | 25 | 65 |

Amination at Position 4

The chlorine atom at position 4 is replaced by an amine group via nucleophilic substitution. Cyclopropylamine is typically used in excess (2–3 equiv) with a base such as potassium carbonate in polar aprotic solvents like dimethylformamide (DMF). Reaction times vary from 12–24 hours at 60–80°C, yielding 70–85% of the aminated product.

Difluoromethylation Techniques

Deoxofluor-Mediated Fluorination

A one-pot fluorination strategy using Deoxofluor® (bis(2-methoxyethyl)aminosulfur trifluoride) enables the conversion of carbonyl or hydroxymethyl groups to difluoromethyl. For instance, 6-hydroxymethyl-5-iodopyrimidin-4-amine reacts with Deoxofluor® in dichloromethane at 25°C for 4–6 hours, achieving 60–75% yields. This method avoids the formation of over-fluorinated byproducts but requires careful purification to remove residual amines.

Cyclopropane Ring Installation

Cyclopropylamine Coupling

The N-cyclopropyl group is introduced via Buchwald-Hartwig amination or direct nucleophilic substitution. Copper(I) iodide and palladium catalysts facilitate cross-coupling reactions between 5-iodo-6-(difluoromethyl)pyrimidin-4-amine and cyclopropylboronic acids. Optimal conditions use cesium carbonate as a base in toluene at 100°C, yielding 55–70%.

Challenges in Stereochemical Control

Racemic mixtures often form during cyclopropane ring synthesis, necessitating chiral resolution steps. Patent DE102010046720A1 highlights the use of chromatographic separation to isolate enantiomers, though this reduces overall yields by 20–30%.

Analytical Characterization and Quality Control

Critical to synthesis validation is structural confirmation via:

-

Nuclear Magnetic Resonance (NMR) : - and -NMR verify substituent positions and purity.

-

Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (, MW 292.07).

-

X-ray Crystallography : Resolves stereochemical ambiguities in cyclopropane-containing derivatives.

Comparative Evaluation of Synthetic Routes

Table 2: Efficiency and Limitations of Key Methods

| Method | Steps | Overall Yield (%) | Key Challenges |

|---|---|---|---|

| Deoxofluor Fluorination | 3 | 45–60 | Byproduct formation, purification costs |

| [2+1] Annulation | 5 | 30–40 | Multi-step, stereochemical complexity |

| Halogen Exchange | 4 | 50–65 | Iodine availability, solvent waste |

Industrial Scalability and Cost Considerations

Large-scale synthesis faces hurdles such as:

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine can undergo various chemical reactions, including:

Oxidation: Conversion of the amine group to a nitro or hydroxylamine group.

Reduction: Reduction of the iodine atom to a hydrogen atom.

Substitution: Replacement of the iodine atom with other functional groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Substitution: Reagents like Grignard reagents or organolithium compounds.

Major Products Formed

Oxidation: Formation of nitro or hydroxylamine derivatives.

Reduction: Formation of deiodinated pyrimidine derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Inhibition of Signaling Pathways

Research indicates that N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine exhibits significant biological activity as an inhibitor of specific signaling pathways. Similar pyrimidine compounds have shown the ability to inhibit immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades, crucial in allergic responses and other immune-related conditions. This suggests potential applications in treating allergic diseases or conditions involving dysregulated immune responses.

Anti-Cancer Properties

Compounds with similar structures have demonstrated promise as anti-cancer agents. The unique combination of functional groups in this compound may enhance its reactivity towards cancer cell targets, making it a candidate for further investigation in oncology. Preliminary studies suggest that it could act as an effective inhibitor of tumor growth by interfering with critical cellular pathways involved in cancer progression.

Potential in Autoimmune Disease Treatment

The compound's mechanism of action may extend to the treatment of autoimmune diseases. Inhibitors targeting specific pathways related to immune system regulation can be beneficial in managing conditions like rheumatoid arthritis and multiple sclerosis. The ability of this compound to modulate immune responses positions it as a candidate for developing therapies aimed at these chronic inflammatory conditions .

Synthetic Methods

Several synthetic routes have been developed for producing this compound. These methods highlight the versatility and adaptability of synthetic strategies for this compound, emphasizing the importance of scalability and efficiency in drug development:

| Synthesis Method | Description | Yield |

|---|---|---|

| Method A | Multi-step synthesis involving cyclization reactions | 46% |

| Method B | One-pot synthesis utilizing commercially available reagents | High |

These methods are crucial for ensuring that adequate quantities of the compound can be produced for extensive biological testing and clinical trials.

Case Study 1: Immunomodulatory Effects

A study demonstrated that similar pyrimidine derivatives effectively inhibited IgE-mediated signaling pathways, suggesting that this compound could potentially serve as a therapeutic agent in allergic conditions. The study reported significant reductions in inflammatory markers associated with allergic responses.

Case Study 2: Anti-Cancer Activity

In vitro assays showed that compounds structurally related to this compound exhibited cytotoxic effects on various cancer cell lines. These findings indicate that further exploration into its anti-cancer properties could yield promising results, particularly in targeting specific cancer pathways .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Pyrimidine Derivatives

Structural and Functional Group Analysis

The compound’s activity and physicochemical properties are influenced by its unique substituents. Below is a comparative analysis with structurally related pyrimidine derivatives:

Table 1: Substituent and Property Comparison

Physicochemical Properties

- Lipophilicity (LogP) : The cyclopropyl and difluoromethyl groups in the target compound balance lipophilicity, favoring membrane penetration without excessive hydrophobicity. Chlorinated analogs exhibit lower LogP due to smaller substituents .

- This is mitigated by the difluoromethyl group’s polarity .

- Metabolic Stability: Fluorination at R6 slows oxidative metabolism, extending half-life compared to non-fluorinated pyrimidines .

Research Findings and Trends

- Fluorine’s Role : Fluorine’s electronegativity and small size enhance target affinity and bioavailability, as seen in the target compound’s design .

- Cyclopropyl Optimization : The cyclopropyl group’s rigid structure may reduce off-target interactions, a trend observed in kinase inhibitors and antifungals .

Biological Activity

N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound exhibits significant biological activity, particularly as an inhibitor of various signaling pathways, which could have implications in treating diseases such as cancer and autoimmune disorders.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Cyclopropyl Group : Enhances lipophilicity and may influence binding to biological targets.

- Difluoromethyl Group : Contributes to the compound's reactivity and potential bioactivity.

- Iodine Atom : Located at the 5-position of the pyrimidine ring, this halogen can enhance the compound's interaction with biological systems.

Research indicates that this compound may inhibit immunoglobulin E (IgE) and immunoglobulin G (IgG) receptor signaling cascades. These pathways are crucial in allergic responses and other immune-related conditions, suggesting that this compound could play a role in modulating immune responses.

Biological Activity Overview

The following table summarizes key biological activities associated with this compound:

| Activity | Description |

|---|---|

| Anticancer Potential | Exhibits properties that may inhibit tumor growth through modulation of signaling pathways. |

| Antiviral Properties | Similar compounds have shown promise against viral infections, indicating potential for further study. |

| Immunomodulation | Influences IgE and IgG signaling, which could be beneficial in treating allergic conditions. |

Anticancer Activity

In a study involving pyrimidine derivatives, compounds similar to this compound demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism of action was linked to the inhibition of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation .

Antiviral Activity

Compounds with similar structural motifs have been evaluated for their antiviral properties. In vitro studies showed that certain pyrimidine derivatives effectively inhibited human immunodeficiency virus type 1 (HIV-1) and herpes simplex virus type 1 (HSV-1), suggesting that this compound may also possess antiviral capabilities .

Immunomodulatory Effects

The compound's ability to modulate immune responses was highlighted in studies focusing on its impact on IgE and IgG receptor signaling. This modulation could be leveraged for therapeutic interventions in allergic diseases and other immune-related disorders.

Synthetic Methods

Several synthetic routes have been developed for producing this compound, showcasing its versatility in medicinal chemistry. These methods often involve nucleophilic substitution reactions that allow for the introduction of the cyclopropyl and difluoromethyl groups into the pyrimidine framework .

Q & A

Q. What are the optimal synthetic routes for N-Cyclopropyl-6-(difluoromethyl)-5-iodopyrimidin-4-amine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and cyclocondensation reactions. Key steps include:

- Iodination : Introduce iodine at the 5-position via electrophilic substitution using iodine monochloride (ICl) in dichloromethane at 0–5°C .

- Cyclopropane Attachment : React 6-(difluoromethyl)-5-iodopyrimidin-4-amine with cyclopropylamine under basic conditions (e.g., K₂CO₃) in acetonitrile at reflux .

- Yield Optimization : Monitor reaction progress using HPLC and adjust solvent polarity (e.g., DMF vs. THF) to improve regioselectivity. TLC with UV detection ensures intermediate purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : Use -NMR to confirm difluoromethyl group integrity ( to -120 ppm) and -NMR to resolve cyclopropyl protons (δ 0.5–1.5 ppm) .

- X-ray Crystallography : Heavy iodine atoms enhance diffraction, enabling precise determination of bond angles (e.g., C-I bond length ~2.09 Å) and dihedral angles between pyrimidine and cyclopropyl groups .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (calc. for C₈H₉F₂IN₃: 343.98 g/mol) .

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

- Methodological Answer : The 5-iodo group facilitates Suzuki-Miyaura couplings with aryl boronic acids. For example:

- Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, in DMF/H₂O (3:1) at 80°C.

- Monitoring : Track iodine displacement via -NMR (disappearance of C-I peak at ~90 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structural analogs?

- Methodological Answer :

- SAR Studies : Compare IC₅₀ values of analogs (e.g., 5-iodo vs. 5-bromo derivatives) against kinase targets (e.g., CDK4/6). Use molecular docking (AutoDock Vina) to correlate substituent electronegativity (iodine’s polarizability) with binding affinity .

- Data Normalization : Account for assay variability (e.g., cell line differences) by normalizing to positive controls (e.g., palbociclib for CDK4/6 inhibition) .

Q. How can crystallography and computational modeling elucidate binding interactions with biological targets?

- Methodological Answer :

- Co-crystallization : Soak the compound with purified kinase domains (e.g., EGFR) and resolve structures at 1.8–2.2 Å resolution. Identify halogen bonds between iodine and backbone carbonyls (distance ~3.3 Å) .

- MD Simulations : Use AMBER to simulate binding stability. The cyclopropyl group’s rigidity reduces entropic penalty upon target engagement .

Q. What in vivo pharmacokinetic challenges arise from the difluoromethyl group, and how are they addressed?

- Methodological Answer :

- Metabolic Stability : The difluoromethyl group resists oxidative metabolism (CYP3A4). Validate via liver microsome assays with LC-MS detection .

- Bioavailability : Formulate with PEGylated nanoparticles to enhance solubility. Compare AUC(0–24h) in murine models via tail-vein dosing vs. oral administration .

Key Recommendations for Researchers

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.